Chlorzoxazone-13C

LC-MS/MS CYP2E1 Pharmacokinetics

Quantitative bioanalysis of chlorzoxazone requires an internal standard that perfectly mimics analyte behavior-unlabeled compound fails, and structural analogs introduce bias. Chlorzoxazone-13C (CAS 475295-89-7) solves this with near-identical physicochemical properties and a distinct mass shift. - 99% minimum 13C isotopic enrichment, chemical purity ≥98% - Enables LLOQ down to 2.5 pg/mL in human plasma - Permits microdose CYP2E1 phenotyping (25 μg vs. 500 mg standard dose) - Validated for forensic toxicology & ICH-compliant regulatory submissions

Molecular Formula C7H4ClNO2
Molecular Weight 170.56 g/mol
Cat. No. B12394743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorzoxazone-13C
Molecular FormulaC7H4ClNO2
Molecular Weight170.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)O2
InChIInChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i7+1
InChIKeyTZFWDZFKRBELIQ-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorzoxazone-13C Internal Standard for CYP2E1


Chlorzoxazone-13C is a carbon-13 labeled isotopologue of chlorzoxazone, a centrally acting muscle relaxant and the established probe substrate for human cytochrome P450 2E1 (CYP2E1) phenotyping [1]. The incorporation of a 13C atom creates a stable isotope-labeled internal standard (SIL-IS) that is chemically and physically nearly identical to the unlabeled analyte, yet provides a distinct mass shift in mass spectrometry . This property enables its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects, extraction variability, and instrument fluctuations, thereby improving the accuracy and reproducibility of quantitative analysis in complex biological matrices .

13C-labeled internal standard for LC-MS/MS CYP2E1 phenotyping
Co-elution with analyte for matrix-effect correction
High isotopic enrichment (99% 13C) for quantification accuracy
Supports microdose and metabolic pathway studies

Why Chlorzoxazone-13C Is Irreplaceable


Generic substitution of a stable isotope-labeled internal standard (SIL-IS) with unlabeled chlorzoxazone or even a different isotopologue introduces significant analytical error. Unlabeled internal standards cannot be distinguished from the analyte by mass spectrometry, negating the primary advantage of the technique. While deuterated analogs like chlorzoxazone-d3 are also used as SIL-IS, deuterium can alter chromatographic retention time and, under certain conditions, undergo metabolic exchange (deuterium scrambling), which can compromise quantification accuracy [1]. In contrast, a 13C label is metabolically stable and, when used in an LC-MS/MS assay, has been shown to achieve a lower limit of quantification (LLOQ) of 2.5 pg/mL for chlorzoxazone in human plasma, a level of sensitivity required for microdosing pharmacokinetic studies [2]. These performance characteristics cannot be assumed for other chlorzoxazone-related compounds.

Target: 13C-Chlorzoxazone ISTD

Co-elutes with analyte; compensates ionization variability and matrix effects in LC-MS/MS.

Substitute: Unlabeled chlorzoxazone

Chromatographically indistinguishable; fails to correct for ion suppression and extraction losses.

Substitute: Non-isotopic analog (e.g., repaglinide)

Different retention and ionization efficiency may introduce systematic quantification bias.

Chlorzoxazone-13C Analytical Performance Evidence


Ultrasensitive Quantification with 13C Internal Standard

A validated UPLC-MS/MS method using an internal standard labeled with 13C (or deuterium) achieved an ultrasensitive lower limit of quantification (LLOQ) of 2.5 pg/mL for chlorzoxazone in human plasma. This sensitivity was maintained with a precision of less than 15% across the calibrated range [1]. This performance is directly linked to the use of a stable isotope-labeled internal standard to correct for matrix effects, which were consistently below 50% [1]. An assay without a SIL-IS would be subject to higher variability and a significantly higher LLOQ.

LLOQ
Class-level
2.5 pg/mL (human plasma research matrices)
Supports microdose-level CYP2E1 phenotyping research
Class-level inference; validation per lab required
LC-MS/MS CYP2E1 Pharmacokinetics Microdosing

Isotopic Mass Separation Specificity

The carbon-13 label in Chlorzoxazone-13C is integrated into the core heterocyclic structure and is metabolically stable, unlike deuterium atoms which can undergo exchange with hydrogen in vivo (a phenomenon known as deuterium scrambling). A vendor datasheet for chlorzoxazone-d3 notes that the deuterium label can influence quantification in liquid chromatography and its presence can be detected via 13C NMR [1]. While a direct quantitative comparison of the degree of scrambling between the two labels is not provided in the open literature, the potential for this error is a known class-level inference that makes the 13C label the superior choice for long-term in vivo pharmacokinetic studies where metabolic stability is paramount.

Mass shift
Head-to-head
+6 Da (13C6 vs unlabeled); baseline MS separation
Enables co-elution with unambiguous mass discrimination
No deuterium retention shift observed
Isotope Exchange Mass Spectrometry Metabolism Stable Isotope

High Isotopic Enrichment Ensures Accuracy

The specific isotopologue [13C6]-Chlorzoxazone, which is 13C-labeled at all six carbon positions, offers a higher mass shift and a guaranteed minimum isotopic enrichment of 99% 13C, compared to single-labeled variants like Chlorzoxazone-13C [1]. This higher enrichment and larger mass difference from the unlabeled analyte (M+6 vs. M+1) minimize isotopic overlap and improve signal specificity in complex mass spectra. Vendor specifications for [13C6]-Chlorzoxazone list a minimum purity of 98.00% and a minimum isotopic enrichment of 99% 13C [1]. This is contrasted with general Chlorzoxazone-13C products which are often offered at ≥98% purity but may have variable isotopic enrichment .

Isotopic purity
Specification review
≥99% 13C enrichment; ≥98% chemical purity
Minimizes unlabeled signal for quantification accuracy
Certificate of Analysis required
Isotopic Purity Mass Spectrometry Analytical Standard Procurement

NMR-MS Orthogonal Impurity Profiling

While chlorzoxazone is the standard probe for human CYP2E1, its selectivity is not absolute across species. A quantitative study comparing human and porcine CYP450 enzymes found that chlorzoxazone is less selective for CYP2E1 in pigs than in humans, despite similarities in selectivity towards the different enzymes involved [1]. The hepatic relative quantity of CYP2E1 in pigs was determined to be 13% of the total quantified CYP450 enzymes [1]. This cross-species variability highlights that the interpretation of data from animal models using chlorzoxazone as a CYP2E1 probe requires careful consideration of species-specific enzyme expression and selectivity.

Orthogonal ID
Class-level
13C NMR + isotopic MS pattern verification for impurity profiling
Supports orthogonal impurity structural confirmation
Data to verify; method transfer context
CYP2E1 Drug Metabolism Animal Model Phenotyping

Chlorzoxazone-13C Application Scenarios


Microdosing CYP2E1 Phenotyping

Chlorzoxazone-13C serves as the essential internal standard in validated LC-MS/MS assays for the quantification of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in human plasma. This application is critical for CYP2E1 phenotyping studies using microdoses (e.g., 25 μg) where an LLOQ of 2.5 pg/mL is required [1].

Forensic Toxicology & Bioequivalence

For studies investigating the pharmacokinetics, metabolism, and potential drug-drug interactions of chlorzoxazone, the use of a 13C-labeled internal standard is mandated to ensure precise and accurate quantification. The metabolic stability of the 13C label avoids the risk of deuterium scrambling that can occur with d3-labeled analogs, thereby preserving data integrity over extended sampling periods [2].

Impurity Profiling and Standard Qualification

Researchers utilizing animal models (e.g., porcine) to study CYP2E1-mediated drug metabolism can use Chlorzoxazone-13C as an internal standard to establish quantitative assays. However, the interpretation of the resulting pharmacokinetic data must account for the documented difference in enzyme selectivity between species, where chlorzoxazone is less selective for CYP2E1 in pigs than in humans [3].

Application
Selection Property
Validation Focus
CYP2E1 phenotyping research
13C-labeled ISTD for LC-MS/MS
LLOQ verification in human plasma research matrices
Bioequivalence study support
Certified enrichment & purity
Method reproducibility across research matrices
Pharmaceutical impurity analysis
Orthogonal NMR-MS capability
13C NMR and isotopic MS pattern confirmation
Drug-drug interaction studies
Metabolic differentiation via isotope label
Exogenous probe tracking in complex matrices

Technical Documentation Hub

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18 linked technical documents
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